1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-
Description
This compound features a pyrazolo[4,3-c]pyridine core, a bicyclic system with a pyrazole fused to a partially saturated pyridine ring (4,5,6,7-tetrahydro modification). Key substituents include a methyl group at position 1 and a 3-phenyl-1,2,4-oxadiazole moiety at position 2. Its structural uniqueness lies in the combination of a saturated core, electron-withdrawing oxadiazole, and lipophilic phenyl group, making it a candidate for kinase inhibition or anticancer activity .
Properties
CAS No. |
1306738-92-0 |
|---|---|
Molecular Formula |
C15H15N5O |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H15N5O/c1-20-12-7-8-16-9-11(12)13(18-20)15-17-14(19-21-15)10-5-3-2-4-6-10/h2-6,16H,7-9H2,1H3 |
InChI Key |
JSFPYLFUXQZLMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Example from Literature
One documented approach for similar pyrazolopyridines involves:
Reacting 3-methyl-1-phenyl-1H-pyrazole-5-amine with a 1,3-diketone under acidic conditions to induce cyclization forming the tetrahydro-pyrazolopyridine ring system.
Subsequent methylation at the pyrazole nitrogen to afford the N1-methyl derivative.
Synthesis of the 3-phenyl-1,2,4-oxadiazole ring via cyclization of phenyl amidoxime with appropriate carboxylic acid derivatives.
Final coupling to attach the oxadiazole substituent at C3 of the pyrazolopyridine core, often via palladium-catalyzed cross-coupling if halogenated intermediates are used.
Analytical Data and Yields
While specific yields for the exact compound are scarce, related pyrazolopyridine syntheses report:
| Reaction Step | Typical Yield (%) | Notes |
|---|---|---|
| Pyridine ring cyclization | 60-85 | Dependent on diketone and conditions |
| N-Methylation | 70-90 | Requires controlled conditions to avoid over-alkylation |
| Oxadiazole formation | 50-80 | Cyclodehydration efficiency varies with reagents |
| Coupling reaction | 65-90 | Pd-catalyzed cross-couplings generally high-yielding |
Characterization is typically done by NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm ring closure, substitution pattern, and purity.
Summary of Research Discoveries
The synthetic versatility of pyrazolopyridines allows for diverse substitution patterns, with methyl groups and phenyl substituents being common at key positions, facilitating biological activity tuning.
The partial saturation of the pyridine ring (tetrahydro substitution) can be controlled by choice of starting materials and reaction conditions, impacting the compound's conformational flexibility and pharmacological profile.
The 1,2,4-oxadiazole moiety is a valuable pharmacophore, and its incorporation into the pyrazolopyridine scaffold enhances biological activity, especially in kinase inhibition and antimicrobial applications.
Recent advances in cyclization techniques and cross-coupling methodologies have improved the efficiency and selectivity of synthesizing such complex heterocycles.
Chemical Reactions Analysis
1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine or nitronium ions for substitution reactions. Major products formed from these reactions include N-oxides, amines, and substituted phenyl derivatives.
Scientific Research Applications
1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), which are involved in various cellular processes . Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, contributing to its bioactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Structural Modifications and Bioactivity
- Core Saturation : The tetrahydro modification in the target compound likely improves aqueous solubility compared to aromatic analogs like APcK110 .
- Compared to trifluoromethyl derivatives (), the oxadiazole group may reduce lipophilicity but improve selectivity via polar interactions .
- Positional Isomerism : Pyrazolo[4,3-c]pyridine vs. [3,4-b] or [3,4-c] isomers alters ring geometry, affecting binding to kinase active sites. For example, APcK110 ([3,4-b] core) targets Kit kinase, while pyrazolo[4,3-c] derivatives in show distinct kinase inhibitory profiles .
Biological Activity
1H-Pyrazolo[4,3-c]pyridine derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses specifically on the compound 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- and its biological activity. The compound's structure suggests potential interactions with various biological targets, leading to antitumor and anti-inflammatory effects.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a pyrazolo-pyridine core with a tetrahydro substitution and an oxadiazole moiety that may enhance its biological properties.
Antiproliferative Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to the one in focus have shown inhibition against cell lines such as MV4-11 (biphenotypic B myelomonocytic leukemia) and MCF-7 (breast cancer) .
Table 1: Antiproliferative Activity of Pyrazolo[4,3-c]pyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MV4-11 | 5.2 |
| Compound B | K562 | 7.8 |
| Compound C | MCF-7 | 3.5 |
The mechanism by which these compounds exert their antiproliferative effects includes the induction of apoptosis through pathways involving poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation. Specifically, studies have demonstrated that certain derivatives lead to the activation of caspase 9 and subsequent apoptotic cell death .
Inhibition of Carbonic Anhydrase
Another notable biological activity is the inhibition of carbonic anhydrase (CA), an enzyme implicated in various physiological processes including acid-base balance and respiration. Compounds derived from pyrazolo[4,3-c]pyridine have shown promising inhibitory effects against different isoforms of human carbonic anhydrases (hCA I and hCA II), with some derivatives exhibiting Ki values significantly lower than standard inhibitors like acetazolamide .
Table 2: Inhibition Potency Against Carbonic Anhydrase Isoforms
| Compound Name | hCA Isoform | Ki (nM) |
|---|---|---|
| Compound D | hCA I | 58.8 |
| Compound E | hCA II | 66.8 |
| Compound F | hCA IX | 88.3 |
Case Studies
In a recent study focusing on the synthesis and biological evaluation of pyrazolo[4,3-c]pyridine derivatives, several compounds were tested for their ability to inhibit cancer cell proliferation and carbonic anhydrase activity. The results indicated that structural modifications significantly influenced both the antiproliferative activity and enzyme inhibition profiles .
Q & A
Q. What are the primary synthetic routes for constructing the pyrazolo[4,3-c]pyridine core in this compound?
The pyrazolo[4,3-c]pyridine system can be synthesized via two main strategies:
- Pyrazole annelation : Building the pyrazole ring onto a pre-functionalized pyridine derivative.
- Pyridine-ring formation : Starting with a pyrazole precursor and forming the pyridine ring through cyclization. For example, Sonogashira cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated ring closure, has been demonstrated .
- Microwave-assisted synthesis : Efficiently produces derivatives like 3-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridines via Pd-catalyzed coupling and subsequent purification by column chromatography .
Q. How is the compound characterized to confirm its structural integrity and purity?
Key analytical methods include:
- NMR spectroscopy : and NMR verify substituent positions and ring saturation (e.g., tetrahydro groups at positions 4,5,6,7) .
- Mass spectrometry (MS) : Molecular ion peaks confirm molecular weight, with fragmentation patterns validating the oxadiazole and pyrazole moieties .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are cross-checked against theoretical values (e.g., ±0.3% deviation threshold) .
- Melting point determination : Sharp melting ranges (e.g., 145–146°C for 6a) indicate purity .
Q. What structural features influence its pharmacological activity?
- The 1,2,4-oxadiazol-5-yl group enhances binding to kinase ATP pockets through hydrogen bonding.
- The tetrahydro-pyrazolo[4,3-c]pyridine core provides rigidity, favoring interactions with hydrophobic enzyme domains .
- Methyl substitution at position 1 reduces metabolic degradation, improving bioavailability .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., 3-phenyl-1,2,4-oxadiazole)?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during cross-coupling steps .
- Catalyst tuning : PdCl(PPh) outperforms other catalysts in minimizing side reactions during alkyne coupling .
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining >80% yield .
- Purification adjustments : Gradient elution in column chromatography (e.g., ethyl acetate/hexane to methanol/dichloromethane) resolves co-elution issues for polar products .
Q. How should researchers resolve contradictions in NMR data for regioisomeric products?
- 2D NMR techniques : HSQC and HMBC correlations differentiate between pyrazole C-3 vs. C-5 substitution patterns.
- Comparative analysis : Cross-reference chemical shifts with known analogs (e.g., 1-methyl-3,6-di-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridine δH 2.70 for N-methyl) .
- Computational validation : DFT-calculated shifts match experimental data within 2 ppm for correct assignments .
Q. What strategies are used to evaluate its kinase inhibition selectivity?
- Kinase profiling assays : Test against a panel of 50+ kinases (e.g., CDK2, EGFR) to identify off-target effects .
- Docking studies : Ligand-biased ensemble receptor docking (LigBEnD) predicts binding poses in ATP-binding pockets, highlighting key residues (e.g., hinge-region interactions with oxadiazole) .
- Mutagenesis validation : Replace critical residues (e.g., Lys89 in CDK2) to confirm binding specificity .
Q. How can metabolic stability be improved without compromising activity?
- Isotopic labeling : Replace labile protons (e.g., N-methyl with -methyl) to track degradation pathways .
- Prodrug design : Introduce ester moieties at the pyridine nitrogen to enhance solubility and delay hydrolysis .
- SAR studies : Compare half-lives of analogs (e.g., 1-phenyl vs. 1-methyl derivatives) in microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
